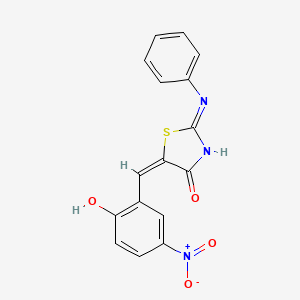
N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)prolinamide, also known as "DFP-10825," is a chemical compound that has gained attention in the scientific community for its potential use in medicinal chemistry. This prolinamide derivative has been studied for its unique pharmacological properties and its potential to be used as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, DFP-10825 may reduce inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that DFP-10825 exhibits potent anti-inflammatory and analgesic effects in animal models. These effects are believed to be mediated through the inhibition of COX-2 and the subsequent reduction in prostaglandin production. DFP-10825 has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of inflammation and pain. However, its use in laboratory experiments is limited by its high cost and the lack of commercial availability.
Direcciones Futuras
There are several potential future directions for research on DFP-10825. One area of interest is the development of novel derivatives of DFP-10825 with improved pharmacological properties. Another potential direction is the investigation of DFP-10825 as a potential therapeutic agent for the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DFP-10825 and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of DFP-10825 involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of 3,5-dimethylphenylacetic acid with 3-fluorobenzoyl chloride in the presence of triethylamine to form an intermediate product. This intermediate is then treated with proline in the presence of a coupling agent to form the final product, DFP-10825.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied for its potential use in medicinal chemistry, specifically as a potential therapeutic agent for the treatment of various diseases. Research has shown that DFP-10825 exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(3-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-9-14(2)11-17(10-13)22-19(24)18-7-4-8-23(18)20(25)15-5-3-6-16(21)12-15/h3,5-6,9-12,18H,4,7-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBZFVCZPJERPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1-[(3-fluorophenyl)carbonyl]prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,6-dichlorophenyl)-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6139060.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6139066.png)
![5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B6139072.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6139074.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6139077.png)
![2-({[2-(4-benzoyl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6139088.png)
![methyl 5-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6139095.png)
![4-[6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6139100.png)
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
![2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6139118.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6139125.png)
![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)
